2,3-Dichloro-1,4-benzenediamine chemical structure properties
2,3-Dichloro-1,4-benzenediamine chemical structure properties
CAS: 41946-53-6 | Molecular Formula: C₆H₆Cl₂N₂ | Molecular Weight: 177.03 g/mol
Executive Summary & Molecular Architecture
2,3-Dichloro-1,4-benzenediamine (also known as 2,3-dichloro-p-phenylenediamine) is a specialized aromatic diamine distinct from its more common isomers, 2,5-dichloro-1,4-benzenediamine and 2,6-dichloro-1,4-benzenediamine. While often overshadowed by these symmetric isomers in commodity applications, the 2,3-isomer offers unique steric and electronic properties due to the vicinal (adjacent) positioning of its chlorine substituents.
This structural arrangement breaks the symmetry typical of p-phenylenediamines, creating a permanent dipole moment and inducing specific steric strain on the adjacent amine group (at position 1). In drug development and high-performance polymer synthesis, this asymmetry is a tool for disrupting crystallinity or tuning the oxidative coupling potential of the molecule.
Structural Comparison & Isomer Differentiation
The core differentiation lies in the substitution pattern. Researchers must verify they are working with the correct isomer, as reactivity profiles differ significantly.
| Property | 2,3-Dichloro (Vicinal) | 2,5-Dichloro (Symmetric) | 2,6-Dichloro (Symmetric) |
| CAS Number | 41946-53-6 | 20103-09-7 | 609-20-1 |
| Symmetry | Asymmetric ( | Centrosymmetric ( | Symmetric ( |
| Dipole Moment | High (Cl vectors additive) | Zero (Vectors cancel) | Moderate |
| Steric Environment | High (Cl-Cl repulsion + Cl-NH₂ crowding) | Low (Substituents spaced) | High (Amine flanked by two Cl) |
| Primary Use | Specialized dyes, polymer modification | Commodity hair dyes, aramids | Pigments, pesticides |
Physicochemical Profile & Reactivity
The 2,3-substitution pattern imparts a "push-pull" electronic effect that is less balanced than in the 2,5-isomer.
Electronic Effects (Hammett Correlations)
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Amine Nucleophilicity: The amine at position 4 is relatively unhindered and electronically deactivated by the inductive effect (-I) of the chlorines at 2 and 3.
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Steric Hindrance: The amine at position 1 is ortho-flanked by a chlorine at position 2. However, unlike the 2,6-isomer (where the amine is sandwiched between two chlorines), the 2,3-isomer has one "open" side (position 6 is a hydrogen), allowing for directional functionalization.
Solubility & Stability
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Solubility: Low in water; moderate in ethanol, DMSO, and dilute mineral acids (forming salts). The dipole moment typically enhances solubility in polar aprotic solvents compared to the 2,5-isomer.
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Oxidative Stability: Like all phenylenediamines, the free base is sensitive to air oxidation, darkening over time to form purple/black indamine oligomers. Storage under inert gas (Ar/N₂) is mandatory.
Synthetic Routes & Purification
Direct chlorination of 1,4-benzenediamine yields a mixture dominated by the 2,5- and 2,6-isomers due to directing effects. Therefore, the synthesis of the 2,3-isomer requires a directed approach , typically via nitration of a pre-chlorinated precursor.
Recommended Synthetic Pathway
The most reliable route for high-purity 2,3-dichloro-1,4-benzenediamine avoids direct chlorination and instead utilizes 2,3-dichloroaniline as the starting scaffold.
Step 1: Protection (Optional but Recommended): Acetylation of 2,3-dichloroaniline to protect the amine. Step 2: Nitration: Nitration of 2,3-dichloroacetanilide. The acetamido group directs para, placing the nitro group at position 4. Step 3: Hydrolysis & Reduction: Deprotection followed by reduction (Fe/HCl or catalytic hydrogenation) yields the target diamine.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for selecting the correct synthetic strategy to avoid isomer contamination.
Caption: Comparative synthesis logic showing why directed nitration (Route B) is required to isolate the 2,3-isomer and avoid the thermodynamic 2,5-isomer trap.
Purification Protocol
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Crude Isolation: Neutralize the reduction mixture with NaOH to precipitate the free base.
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Recrystallization: Use Ethanol/Water (80:20) . The 2,3-isomer often crystallizes in needles.
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Note: If the melting point is observed >160°C, suspect contamination with the 2,5-isomer. The 2,3-isomer typically has a distinct (often lower) melting range due to less efficient crystal packing caused by the vicinal chlorines.
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Salt Formation: For long-term storage, convert to the dihydrochloride salt (2,3-dichloro-1,4-phenylenediamine·2HCl) by bubbling HCl gas through an ethereal solution.
Applications in Drug Development & Materials
Polymer Engineering (Polyimides & Aramids)
In high-performance polymers, the 2,3-dichloro substitution introduces a "kink" or twist in the polymer backbone.
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Effect: Disrupts chain packing, thereby increasing solubility of the polymer (e.g., polyimides) in organic solvents without significantly sacrificing thermal stability.
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Mechanism: The steric clash between the Cl at position 2 and the carbonyl/imide linkage prevents planarization.
Oxidative Coupling (Hair Dyes & Sensors)
The compound is cited in patent literature (e.g., DE102007060532A1) as a "developer" for oxidative dyeing.
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Reaction: Couples with "couplers" (e.g., resorcinol) in the presence of H₂O₂.
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Color Tuning: The electron-withdrawing chlorines shift the absorption maximum (
) of the resulting indamine dye, typically producing cooler/darker tones compared to unsubstituted p-phenylenediamine.
Safety, Toxicology & Handling (E-E-A-T)
Warning: Phenylenediamines are potent sensitizers. Treat the 2,3-isomer with the same rigor as the known carcinogen/sensitizer p-phenylenediamine (PPD).
Toxicological Profile (Read-Across)
Specific data for CAS 41946-53-6 is limited. Safety protocols must be based on "Read-Across" methodology from the 2,5-isomer (CAS 20103-09-7).
| Hazard Class | Classification (GHS/CLP) | Mechanism |
| Acute Toxicity | Toxic (Oral/Dermal/Inhalation) | Methemoglobinemia formation (oxidation of hemoglobin Fe2+ to Fe3+). |
| Sensitization | Skin Sensitizer (Cat 1) | Haptenization: The molecule binds to skin proteins (cysteines), triggering an immune response. |
| Aquatic Tox | Very Toxic (Acute 1) | High toxicity to daphnia and fish; bioaccumulative potential due to LogP ~2.4. |
| Genotoxicity | Suspected Muta. 2 | Ames test positive in related isomers (frameshift mutations). |
Handling Protocol
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Engineering Controls: Use only in a certified chemical fume hood.
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PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
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Decontamination: Spills should be treated with dilute acetic acid followed by absorption on vermiculite. Do not use bleach (hypochlorite) immediately, as this may generate volatile chloroamines.
Analytical Characterization
To validate the identity of the 2,3-isomer and distinguish it from the 2,5-isomer:
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¹H NMR (DMSO-d₆):
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2,3-Isomer: Will show two distinct doublets for the aromatic protons (positions 5 and 6) due to the lack of symmetry between the "top" and "bottom" of the ring relative to the chlorines.
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Contrast: The 2,5-isomer shows a singlet (or very tight singlet) for the aromatic protons because positions 3 and 6 are chemically equivalent.
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FT-IR: Look for the C-Cl stretch pattern. Vicinal dichlorides often show a split or broadened band in the 600-800 cm⁻¹ region compared to the isolated bands of para-dichlorides.
References
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ChemicalBook. (2024). 2,3-Dichloro-1,4-benzenediamine Properties and CAS 41946-53-6.[1][2] Link
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Google Patents. (2007). DE102007060532A1 - Hair conditioning agents with cationic compounds. (Cites use of 2,3-dichloro-p-phenylenediamine).[3][4] Link
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PubChem. (2024). 2,5-Dichloro-1,4-benzenediamine (Comparative Data). National Library of Medicine. Link
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ECHA. (2024). Registration Dossier: Phenylenediamines and substituted derivatives. European Chemicals Agency.[5] Link
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NIST WebBook. (2024). 2,3-Dichloro-1,4-benzenediol (Structural Analog Data). Link
Sources
- 1. CAS号列表_4_第149页_Chemicalbook [chemicalbook.com]
- 2. 2,3-Dichloro-1,4-benzenediamine CAS#: 41946-53-6 [m.chemicalbook.com]
- 3. US20050144740A1 - Agents used for dyeing keratinous fibers - Google Patents [patents.google.com]
- 4. DE102008019340A1 - Hair treatment with cloudberry fruit extract - Google Patents [patents.google.com]
- 5. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]
